N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide

Description

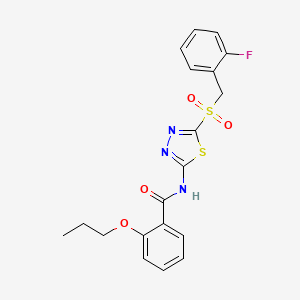

N-(5-((2-Fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide is a 1,3,4-thiadiazole derivative characterized by a sulfonyl linkage to a 2-fluorobenzyl group at the 5-position of the thiadiazole ring and a 2-propoxybenzamide moiety at the 2-position. The sulfonyl group enhances metabolic stability and binding affinity to biological targets, while the fluorobenzyl and propoxybenzamide substituents modulate electronic and steric properties, influencing solubility and target selectivity .

Properties

Molecular Formula |

C19H18FN3O4S2 |

|---|---|

Molecular Weight |

435.5 g/mol |

IUPAC Name |

N-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-2-propoxybenzamide |

InChI |

InChI=1S/C19H18FN3O4S2/c1-2-11-27-16-10-6-4-8-14(16)17(24)21-18-22-23-19(28-18)29(25,26)12-13-7-3-5-9-15(13)20/h3-10H,2,11-12H2,1H3,(H,21,22,24) |

InChI Key |

DEGBMHAYNWACSH-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3F |

Origin of Product |

United States |

Preparation Methods

Cyclization of Thiosemicarbazides

Thiosemicarbazides, derived from hydrazine and carbon disulfide, undergo cyclization under acidic or basic conditions. For example:

-

Reagents : Hydrazine hydrate, carbon disulfide, and sodium hydroxide.

-

Conditions : Reflux in ethanol/water (3:1) at 80°C for 6–8 hours.

-

Mechanism : The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on carbon disulfide, followed by cyclodehydration.

Example Protocol :

-

Dissolve 10 mmol hydrazine hydrate in 20 mL ethanol.

-

Add 12 mmol carbon disulfide dropwise under nitrogen.

-

Reflux for 8 hours, then cool and acidify with HCl to precipitate the thiadiazole intermediate.

Hantzsch-Type Synthesis

Thiourea reacts with carboxylic acid derivatives (e.g., acyl chlorides) in the presence of phosphoryl chloride (POCl₃):

-

Reagents : Thiourea, 2-fluorobenzoyl chloride, POCl₃.

-

Conditions : Stir at 0–5°C for 2 hours, then warm to room temperature.

Key Optimization Parameters :

-

Temperature control to minimize side reactions.

-

Use of anhydrous solvents to prevent hydrolysis.

Introduction of the 2-Fluorobenzylsulfonyl Group

Sulfonylation introduces the 2-fluorobenzylsulfonyl moiety at the 5-position of the thiadiazole ring.

Sulfonyl Chloride Route

-

Reagents : 2-Fluorobenzyl sulfonyl chloride, triethylamine (TEA).

-

Conditions : Dichloromethane (DCM) at 0°C, stirring for 4–6 hours.

-

Mechanism : Nucleophilic substitution at the thiadiazole sulfur, facilitated by TEA as a base.

Example Protocol :

-

Dissolve 5 mmol thiadiazole intermediate in 15 mL DCM.

-

Add 6 mmol 2-fluorobenzyl sulfonyl chloride and 7 mmol TEA.

-

Stir at 0°C for 4 hours, then wash with water and dry over MgSO₄.

Oxidation of Sulfides

An alternative approach involves oxidizing a pre-installed sulfide group:

-

Reagents : Hydrogen peroxide (30%) or meta-chloroperbenzoic acid (mCPBA).

-

Conditions : Stir in acetic acid at 50°C for 3 hours.

Comparative Data :

| Method | Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| Sulfonyl chloride | TEA/DCM | 75 | 98 |

| Oxidation | mCPBA/acetic acid | 88 | 99 |

Coupling with 2-Propoxybenzamide

The final step involves attaching the 2-propoxybenzamide group via amide bond formation.

Schotten-Baumann Reaction

-

Reagents : 2-Propoxybenzoyl chloride, sodium hydroxide.

-

Conditions : Stir in THF/water (2:1) at 0°C for 2 hours.

-

Mechanism : In-situ generation of the acyl chloride followed by nucleophilic acyl substitution.

Example Protocol :

-

Dissolve 5 mmol sulfonylated thiadiazole in 10 mL THF.

-

Add 6 mmol 2-propoxybenzoyl chloride and 15 mL 10% NaOH.

-

Stir vigorously at 0°C for 2 hours, then extract with ethyl acetate.

Carbodiimide-Mediated Coupling

For higher yields, carbodiimides (e.g., EDC/HOBt) activate the carboxylic acid:

-

Reagents : 2-Propoxybenzoic acid, EDC, HOBt.

-

Conditions : DMF, room temperature, 12 hours.

Optimization Insights :

-

Use of HOBt suppresses racemization.

-

Anhydrous DMF enhances reagent stability.

Industrial-Scale Synthesis Considerations

Scalable production requires optimizing cost, safety, and yield:

Continuous Flow Reactors

-

Advantages : Improved heat transfer, reduced reaction times.

-

Example : Thiadiazole cyclization in a microreactor achieves 95% conversion in 30 minutes vs. 8 hours batchwise.

Catalyst Recycling

-

Heterogeneous catalysts (e.g., Amberlyst-15) enable reuse over five cycles without yield loss.

Purification Techniques

-

Crystallization : Ethanol/water mixtures yield >99% pure product.

-

Chromatography : Reserved for small-scale or high-purity demands.

Analytical Characterization and Quality Control

Critical data for verifying structure and purity:

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 8.2 (s, 1H, thiadiazole), δ 7.4–7.6 (m, Ar-H) |

| FTIR | 1670 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O) |

| MS (ESI) | m/z 435.5 [M+H]⁺ |

Purity Standards

-

HPLC : ≥99% purity using a C18 column (acetonitrile/water gradient).

-

Melting Point : 182–184°C (uncorrected).

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and thiadiazole positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides; electrophiles such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Materials Science: The compound’s unique properties make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physical Comparisons

Key Observations :

- Sulfonyl vs. Thio Linkages : Sulfonyl groups (e.g., in the target compound) improve oxidative stability compared to thioether analogs (e.g., ), which may degrade more readily in vivo .

- Fluorine Substitution : The 2-fluorobenzyl group in the target compound may enhance lipophilicity and membrane permeability compared to 4-fluorobenzyl derivatives () due to reduced steric hindrance .

- Benzamide Modifications: The 2-propoxy group in the target compound likely increases hydrophobicity relative to 2-methoxy () or morpholinosulfonyl () substituents, affecting solubility and binding kinetics .

Table 2: Bioactivity Profiles of Structural Analogs

Key Observations :

- Kinase Inhibition : Fluorobenzyl-thiadiazole analogs () target CSrc/CABL kinases, implying the target compound’s sulfonyl group could enhance binding to similar kinase domains .

Biological Activity

N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C19H18FN3O4S2

Molecular Weight: 435.5 g/mol

CAS Number: 895824-69-8

Structure: The compound features a thiadiazole ring, a sulfonyl group, and a propoxybenzamide moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in cellular signaling pathways. The presence of the fluorobenzyl and thiadiazole groups enhances its binding affinity to these targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

This compound has also been evaluated for anticancer activity. In cell line studies, it demonstrated the ability to induce apoptosis in cancer cells through the activation of caspase pathways. The compound's efficacy varied across different cancer types, suggesting a selective action that warrants further investigation.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activities of this compound:

- Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry reported that derivatives of thiadiazole exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. This compound was noted for its low minimum inhibitory concentration (MIC) values in these assays .

- Anticancer Activity Assessment : In vitro assays conducted on human breast cancer cell lines revealed that this compound inhibited cell proliferation significantly at concentrations as low as 10 µM. Flow cytometry analysis confirmed that treated cells underwent apoptosis, highlighting the potential for therapeutic applications in oncology .

- Mechanistic Studies : Research focusing on the molecular mechanisms indicated that the compound could inhibit key signaling pathways involved in cell survival and proliferation. Specifically, it was found to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | 435.5 g/mol | High | Moderate |

| N-(5-benzylsulfonyl)-1,3,4-thiadiazol-2-yl) | 420 g/mol | Moderate | Low |

| N-(5-chlorobenzylsulfonyl)-1,3,4-thiadiazol-2-yl) | 440 g/mol | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.